molecular formula C19H25IO2 B14296113 13-(4-Iodophenyl)tridec-9-ynoic acid CAS No. 113702-86-6

13-(4-Iodophenyl)tridec-9-ynoic acid

Cat. No.: B14296113
CAS No.: 113702-86-6
M. Wt: 412.3 g/mol
InChI Key: POINXIICXNZVRD-UHFFFAOYSA-N
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Description

13-(4-Iodophenyl)tridec-9-ynoic acid is a chemical compound characterized by the presence of an iodophenyl group attached to a tridecynoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-Iodophenyl)tridec-9-ynoic acid typically involves the coupling of an iodophenyl derivative with a tridecynoic acid precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds between the iodophenyl group and the alkyne chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

13-(4-Iodophenyl)tridec-9-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to various iodophenyl derivatives.

Scientific Research Applications

13-(4-Iodophenyl)tridec-9-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be utilized in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 13-(4-Iodophenyl)tridec-9-ynoic acid involves its interaction with molecular targets through its functional groups. The iodophenyl group can engage in halogen bonding, while the alkyne chain can participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 13-(4-Bromophenyl)tridec-9-ynoic acid
  • 13-(4-Chlorophenyl)tridec-9-ynoic acid
  • 13-(4-Fluorophenyl)tridec-9-ynoic acid

Comparison

Compared to its bromine, chlorine, and fluorine analogs, 13-(4-Iodophenyl)tridec-9-ynoic acid exhibits unique properties due to the larger atomic radius and higher polarizability of iodine. These characteristics can enhance its reactivity in certain chemical reactions and its ability to form stronger halogen bonds. Additionally, the iodophenyl derivative may show different biological activities and binding affinities compared to its halogenated counterparts.

Properties

CAS No.

113702-86-6

Molecular Formula

C19H25IO2

Molecular Weight

412.3 g/mol

IUPAC Name

13-(4-iodophenyl)tridec-9-ynoic acid

InChI

InChI=1S/C19H25IO2/c20-18-15-13-17(14-16-18)11-9-7-5-3-1-2-4-6-8-10-12-19(21)22/h13-16H,1-2,4,6-12H2,(H,21,22)

InChI Key

POINXIICXNZVRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC#CCCCCCCCC(=O)O)I

Origin of Product

United States

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